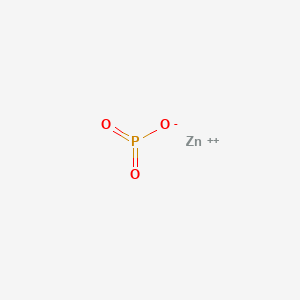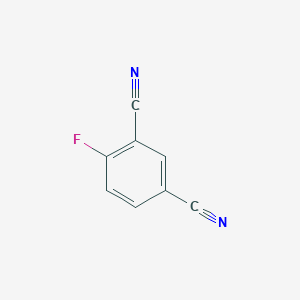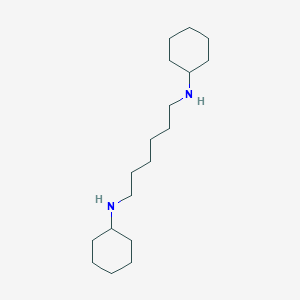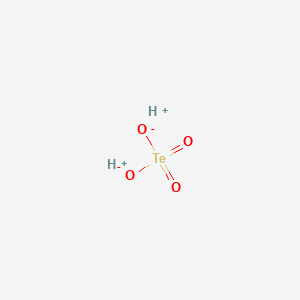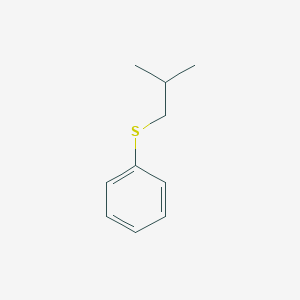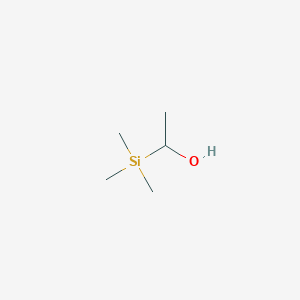
1-(Trimethylsilyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)ethanol, also known as TMS-ethanol, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TMS-ethanol is a clear, colorless liquid that is soluble in water and organic solvents. It is commonly used as a protecting group in organic synthesis reactions and as a reagent in biochemical research.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)ethanol involves the reaction of the trimethylsilyl group with the hydroxyl group of the alcohol. This reaction forms a stable silyl ether, which protects the hydroxyl group from further reactions. The protecting group can be removed by treatment with an acid, such as hydrochloric acid, which cleaves the silyl ether bond.
Biochemical and Physiological Effects
1-(Trimethylsilyl)ethanol has been shown to have low toxicity and is generally considered safe for use in biochemical and physiological research. It has been used to modify and study the properties of proteins and nucleic acids, including DNA and RNA. 1-(Trimethylsilyl)ethanol has also been used as a reagent in the synthesis of bioactive compounds, such as anti-cancer agents and antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(Trimethylsilyl)ethanol is its ability to protect functional groups in organic synthesis reactions. It is also a useful reagent in biochemical research, where it can modify and study the properties of proteins and nucleic acids. However, 1-(Trimethylsilyl)ethanol has some limitations in lab experiments. It can be difficult to remove the protecting group, and the reaction conditions must be carefully controlled to avoid unwanted side reactions.
Future Directions
There are several future directions for 1-(Trimethylsilyl)ethanol research. One area of interest is the development of new protecting groups that are more stable and easier to remove. Another area of interest is the use of 1-(Trimethylsilyl)ethanol in the synthesis of new bioactive compounds, particularly anti-cancer agents and antibiotics. 1-(Trimethylsilyl)ethanol may also have potential applications in the field of nanotechnology, where it can be used to modify the properties of nanoparticles and other materials.
Conclusion
In conclusion, 1-(Trimethylsilyl)ethanol is a chemical compound that has many applications in scientific research. Its unique properties make it a valuable reagent in organic synthesis reactions and biochemical research. 1-(Trimethylsilyl)ethanol has low toxicity and is generally considered safe for use in lab experiments. There are many future directions for 1-(Trimethylsilyl)ethanol research, including the development of new protecting groups and the synthesis of new bioactive compounds.
Synthesis Methods
The synthesis of 1-(Trimethylsilyl)ethanol involves the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-(Trimethylsilyl)ethanol and sodium chloride as a byproduct. The yield of 1-(Trimethylsilyl)ethanol can be improved by using a more concentrated solution of ethanol and a higher reaction temperature.
Scientific Research Applications
1-(Trimethylsilyl)ethanol is widely used in scientific research as a protecting group for alcohols in organic synthesis reactions. It is also used as a reagent in biochemical research to modify and study the properties of proteins and nucleic acids. 1-(Trimethylsilyl)ethanol is particularly useful in the synthesis of peptides and oligonucleotides, where it can protect functional groups from unwanted reactions.
properties
CAS RN |
13246-39-4 |
|---|---|
Product Name |
1-(Trimethylsilyl)ethanol |
Molecular Formula |
C5H14OSi |
Molecular Weight |
118.25 g/mol |
IUPAC Name |
1-trimethylsilylethanol |
InChI |
InChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3 |
InChI Key |
ZLTWIJREHQCJJL-UHFFFAOYSA-N |
SMILES |
CC(O)[Si](C)(C)C |
Canonical SMILES |
CC(O)[Si](C)(C)C |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
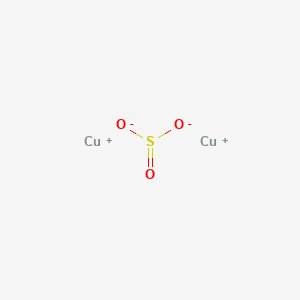
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)

